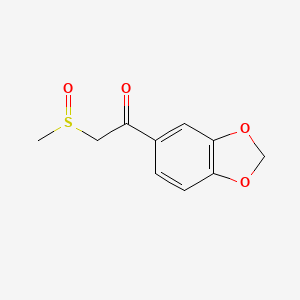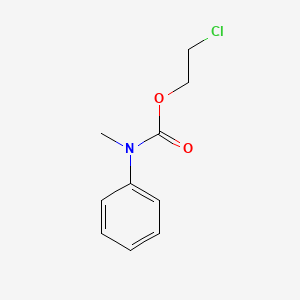
Nojigiku acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nojigiku acetate is a monoterpenoid compound isolated from the essential oil of Chrysanthemum japonense. The structure of this compound has been elucidated as (5R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptan-5-ol acetate . This compound is known for its unique aroma and is one of the many bioactive compounds found in Chrysanthemum species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nojigiku acetate can be synthesized from Nojigiku alcohol, which is also isolated from the essential oil of Chrysanthemum japonense. The synthesis involves the acetylation of Nojigiku alcohol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves the extraction of essential oil from Chrysanthemum japonense, followed by the isolation of Nojigiku alcohol. The isolated alcohol is then acetylated using standard industrial acetylation processes, which may involve the use of acetic anhydride and a suitable catalyst under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Nojigiku acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The acetate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nojigiku acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Nojigiku acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Vergleich Mit ähnlichen Verbindungen
Nojigiku acetate can be compared with other similar monoterpenoid compounds such as:
Bornyl acetate: Another monoterpenoid acetate with a similar structure but different aroma and biological activities.
Camphor: A bicyclic monoterpenoid with distinct chemical properties and uses.
Chrysanthenone: A related compound found in Chrysanthemum species with different biological activities.
This compound is unique due to its specific structure and the presence of both a methylene group and an acetate group, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
55627-02-6 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(5,5-dimethyl-6-methylidene-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(7,3)4)6-11(10)14-8(2)13/h9-11H,1,5-6H2,2-4H3 |
InChI-Schlüssel |
GVZSSHYAFJPRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2CC1C(=C)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


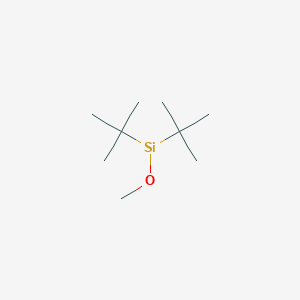
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
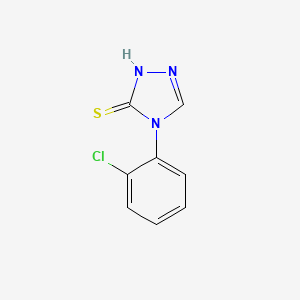
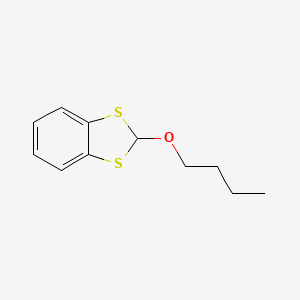
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
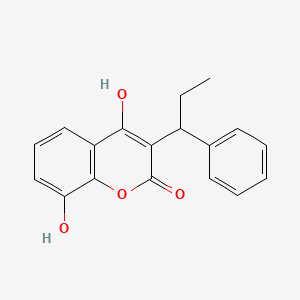
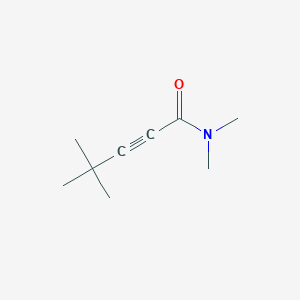

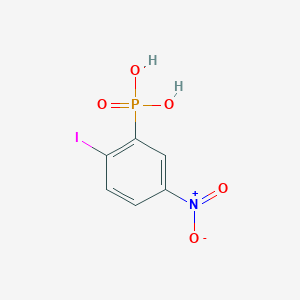

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
